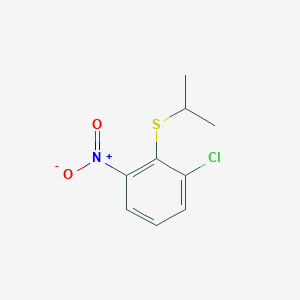

1-Chloro-3-nitro-2-(propan-2-ylsulfanyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-3-nitro-2-(propan-2-ylsulfanyl)benzene is a complex organic compound. It is a derivative of benzene, which is a cyclic hydrocarbon with a formula C6H6 . The compound contains a chloro group (Cl), a nitro group (NO2), and a propan-2-ylsulfanyl group (C3H7S) attached to the benzene ring .

Molecular Structure Analysis

The molecular structure of this compound is derived from benzene, with the chloro, nitro, and propan-2-ylsulfanyl groups attached to the benzene ring . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .Scientific Research Applications

Synthesis and Chemical Reactions

Direct Amination and Reduction Processes : Research by Pastýříková et al. (2012) on nitro(pentafluorosulfanyl)benzenes demonstrates direct amination processes followed by reduction to produce diamines, which serve as precursors for synthesizing benzimidazoles, quinoxalines, and benzotriazoles, showcasing a pathway for constructing complex molecules from simpler nitro-substituted benzenes (Pastýříková et al., 2012).

Vicarious Nucleophilic Substitution (VNS) : The work by Beier et al. (2011) on vicarious nucleophilic substitutions of hydrogen in nitro(pentafluorosulfanyl)benzenes with carbanions highlights a method to introduce various substituents into the benzene ring, which can be extrapolated to the functionalization of compounds like "1-Chloro-3-nitro-2-(propan-2-ylsulfanyl)benzene" for the synthesis of novel organic molecules (Beier et al., 2011).

Ultrasonic Nitration : A method developed for the synthesis of 1-nitro-3-organosilyl-1-propenes by Hwu et al. (1996) via ultrasonic nitration could be applicable for generating nitro-substituted derivatives of "1-Chloro-3-nitro-2-(propan-2-ylsulfanyl)benzene," thus expanding its utility in organic synthesis (Hwu et al., 1996).

Potential Applications

Anion Transport : Research by Peng et al. (2016) on 1,3-bis(benzimidazol-2-yl)benzene derivatives shows how modification with electron-withdrawing substituents significantly enhances anionophoric activity. This suggests that compounds with similar modifications, such as "1-Chloro-3-nitro-2-(propan-2-ylsulfanyl)benzene," could be explored for their potential as anion transporters or in other applications requiring specific electronic properties (Peng et al., 2016).

Catalysis and Material Science : The synthesis of metal-organic frameworks (MOFs) using nitro-substituted benzenes as building blocks, as demonstrated by Zhao et al. (2013), indicates the potential of "1-Chloro-3-nitro-2-(propan-2-ylsulfanyl)benzene" in the development of new catalytic materials or as precursors in the synthesis of MOFs for various applications, including chemical catalysis and gas storage (Zhao et al., 2013).

properties

IUPAC Name |

1-chloro-3-nitro-2-propan-2-ylsulfanylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2S/c1-6(2)14-9-7(10)4-3-5-8(9)11(12)13/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYKHRTSIOMWDFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=C(C=CC=C1Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-3-nitro-2-(propan-2-ylsulfanyl)benzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[(E)-2-Phenylethenyl]sulfonylamino]cyclopentane-1-carboxamide](/img/structure/B2780223.png)

![N-(2-chlorobenzyl)-3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2780225.png)

![5-(((6-ethoxybenzo[d]thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2780226.png)

![5-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2780227.png)

![4,4,4-Trifluoro-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2780228.png)

![N-(4-Chlorophenyl)-2-{[2-(4-fluorophenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2780230.png)

![5-((2-Bromophenyl)sulfonyl)-2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2780234.png)

![3-(2,5-dimethylbenzyl)-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2780237.png)

![3-((4-chlorophenyl)sulfonyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)propanamide](/img/structure/B2780238.png)